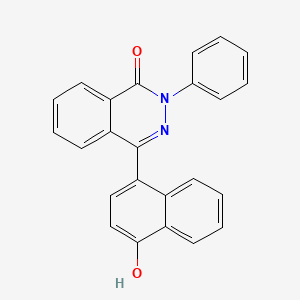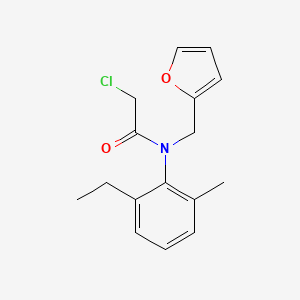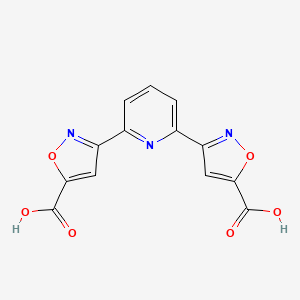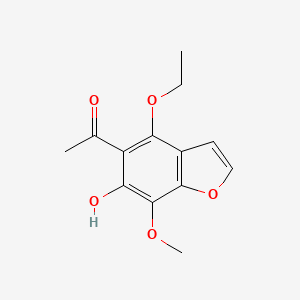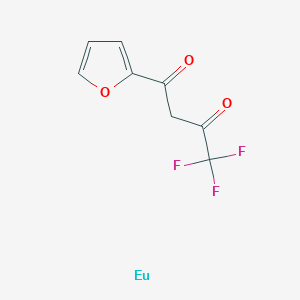
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a coordination compound that combines europium, a rare earth element, with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, a β-diketone. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
化学反応の分析
Types of Reactions
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s derivatives have been studied for their cytotoxic activity against tumor cells.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .
類似化合物との比較
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,3-butanedione: Similar β-diketone structure but with a phenyl group instead of a furan ring.
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione: Contains a thiophene ring instead of a furan ring.
特性
分子式 |
C8H5EuF3O3 |
|---|---|
分子量 |
358.08 g/mol |
IUPAC名 |
europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2; |
InChIキー |
RYTAHICQXHPIDZ-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



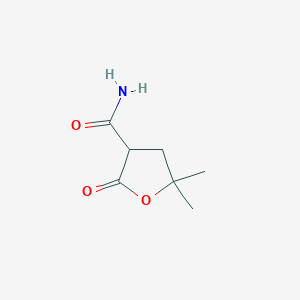
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
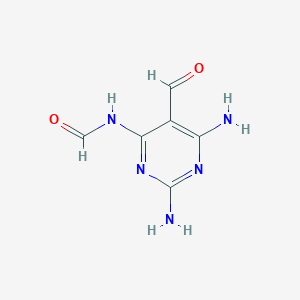
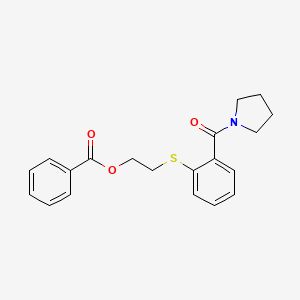
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

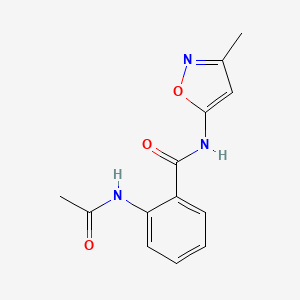
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
